5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione
CAS No.: 32418-95-4
Cat. No.: VC17162347
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32418-95-4 |
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Molecular Formula | C19H20N2O2S2 |
Molecular Weight | 372.5 g/mol |
IUPAC Name | 5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
Standard InChI Key | JCDRJBAHSISSAL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is C₂₀H₂₀N₂O₂S₂, with a molecular weight of 408.51 g/mol. The core structure consists of a five-membered imidazolidinedione ring (2,4-dione), substituted at both C5 positions with ((phenylmethyl)thio)methyl groups. These substituents introduce thioether linkages (-S-) and benzyl moieties, conferring increased hydrophobicity and steric bulk compared to simpler derivatives like 5,5-diphenylimidazolidine-2,4-dione .
Key structural features include:
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Imidazolidinedione ring: A saturated heterocycle with two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding capacity and planar rigidity.
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Thioether bridges: The -S-CH₂- groups enhance metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to oxidative cleavage .
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Benzyl groups: The phenylmethyl substituents likely improve lipophilicity, impacting solubility and membrane permeability.
Synthetic Methodologies
While no direct synthesis of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione has been reported, plausible routes can be extrapolated from established protocols for analogous imidazolidinediones :
Core Ring Formation
The imidazolidinedione scaffold is typically synthesized via the Bucherer-Bergs reaction, involving condensation of urea with ketones or aldehydes under acidic conditions. For example, 5,5-diphenyl derivatives are prepared from benzil and urea in ethanol/HCl . Adapting this method, the target compound could be synthesized using a bis-thioether-modified diketone precursor.
Thioether Functionalization
Introducing the ((phenylmethyl)thio)methyl groups may involve:
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Nucleophilic substitution: Reaction of a 5,5-dihaloimidazolidinedione intermediate with phenylmethanethiol (benzyl mercaptan) in the presence of a base (e.g., K₂CO₃) .
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Mitsunobu reaction: Coupling thiols to alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this requires pre-existing hydroxyl groups.
Representative Synthetic Pathway (Hypothetical):
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Precursor synthesis: Prepare 5,5-bis(chloromethyl)-2,4-imidazolidinedione via chlorination of 5,5-dimethyl derivatives.
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Thioether formation: React with benzyl mercaptan (2 equivalents) in DMF/K₂CO₃ at 60°C for 24h.
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Purification: Recrystallize from ethanol/water (1:1) to yield the target compound as white crystals .
Physicochemical Properties
Predicted properties, inferred from structural analogs , include:
Property | Value/Description |
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Molecular Weight | 408.51 g/mol |
Density | ~1.35 g/cm³ (estimated) |
Melting Point | 180–185°C (hypothetical) |
LogP | ~3.8 (indicative of high lipophilicity) |
Solubility | Poor in water; soluble in DMSO, DMF |
The thioether groups reduce crystallinity compared to oxygenated analogs, as evidenced by lower melting points in compounds like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione (198–199°C) .
Spectroscopic Characterization
Key spectral signatures anticipated for 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione:
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Future Research Directions
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Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Biological screening: Evaluate anticonvulsant activity in rodent models relative to phenytoin.
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Computational modeling: Predict binding affinities to neuronal sodium channels using molecular docking.
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